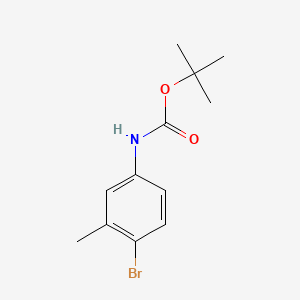

N-BOC-4-bromo-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl 4-bromo-3-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the aniline ring, with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-bromo-3-methylaniline typically involves the protection of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually performed in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-BOC-4-bromo-3-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 4-bromo-3-methylaniline.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).

Major Products:

Substitution Reactions: Various substituted aniline derivatives depending on the nucleophile used.

Deprotection Reactions: 4-bromo-3-methylaniline.

Aplicaciones Científicas De Investigación

N-BOC-4-bromo-3-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mecanismo De Acción

The mechanism of action of N-BOC-4-bromo-3-methylaniline is primarily related to its role as an intermediate in organic synthesis. The BOC protecting group stabilizes the aniline nitrogen, allowing selective reactions at other positions on the aromatic ring. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes or receptors, depending on the final structure of the synthesized molecule .

Comparación Con Compuestos Similares

4-bromo-3-methylaniline: Lacks the BOC protecting group, making it more reactive but less stable for selective reactions.

N-BOC-4-chloro-3-methylaniline: Similar structure with a chlorine atom instead of bromine, which can influence the reactivity and selectivity in chemical reactions.

N-BOC-4-bromoaniline: Lacks the methyl group, affecting the steric and electronic properties of the compound.

Uniqueness: N-BOC-4-bromo-3-methylaniline is unique due to the combination of the BOC protecting group, bromine atom, and methyl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

N-BOC-4-bromo-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14BrN2O2

- Molecular Weight : 288.14 g/mol

- CAS Number : 654056-82-3

The compound features a bromo substituent at the para position relative to the amine group, which may enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antibacterial and antifungal activities. A study highlighted that compounds related to this structure were effective against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has been shown to inhibit the growth of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, which is a critical mechanism in cancer therapy.

- Targeting Specific Pathways : Research suggests that it may interact with molecular targets involved in cancer progression, although specific pathways remain to be fully elucidated.

The precise mechanism of action for this compound is not fully characterized. However, it is believed that the compound's biological effects are mediated through interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the BOC (tert-butoxycarbonyl) group may influence its reactivity and interactions with biological targets .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A comprehensive evaluation demonstrated that derivatives of N-Boc compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The study utilized standard microbiological techniques to assess efficacy against various pathogens.

- Cancer Research : In vitro studies on human cancer cell lines revealed that N-Boc derivatives could reduce cell viability significantly compared to controls, suggesting potential therapeutic applications in oncology.

- Pharmacokinetics : The pharmacokinetic profile of N-Boc compounds has been explored in animal models, indicating favorable absorption and distribution properties that support their use as drug candidates .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-3-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPPMBXUPCAXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733097 |

Source

|

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654056-82-3 |

Source

|

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.